![molecular formula C8H10ClN3 B1514180 3-Chloro-5-(1-pyrrolidinyl)pyridazine CAS No. 1033693-13-8](/img/structure/B1514180.png)
3-Chloro-5-(1-pyrrolidinyl)pyridazine
Overview
Description
3-Chloro-5-(1-pyrrolidinyl)pyridazine, also known as CP-4, is a chlorinated pyridazine compound that has been studied for its potential use in a variety of scientific applications. CP-4 has a unique structure that is composed of a pyridazine ring with a chlorine atom at the 3-position and a pyrrolidine group at the 5-position. This structure allows CP-4 to interact with a variety of molecules, making it a versatile compound for a variety of scientific research applications.
Scientific Research Applications
Synthetic Chemistry Applications
Researchers have developed methodologies for synthesizing pyridazine derivatives due to their potential in creating compounds with various biological and chemical properties. For instance, microwave-assisted synthesis has been utilized to prepare substituted pyridazines, which exhibit metal-coordinating abilities, forming gridlike metal complexes with copper(I) or silver(I) ions. This process accelerates the cycloaddition of acetylenes to tetrazines under microwave conditions, offering a quicker alternative to traditional reflux methods (Hoogenboom, Moore, & Schubert, 2006). Furthermore, the unexpected cycloaddition reactions of ketones and aldehydes to tetrazines under these conditions provide an alternative route for synthesizing pyridazines.
Corrosion Inhibition
In the field of materials science, pyridazine derivatives have been investigated for their ability to inhibit corrosion of mild steel in acidic environments. A study examined the effectiveness of various 3-chloropyridazine derivatives, including compounds with pyrazolyl and piperidinol substitutions, as corrosion inhibitors in hydrochloric acid solutions. These compounds were found to offer mixed-type inhibition, suggesting their utility in protecting metal surfaces against corrosion (Olasunkanmi, Mashuga, & Ebenso, 2018). Theoretical and experimental studies, including density functional theory and electrochemical analyses, supported the compounds' effectiveness in forming protective films on steel surfaces.
Material Science and Catalysis
Pyridazine compounds have also been explored for their application in catalysis and material science. A particular study focused on the synthesis of Ru complexes involving pyridazine derivatives for water oxidation, an essential reaction for converting solar to chemical energy. These complexes demonstrated significant oxygen evolution activity in the presence of Ce(IV)-CF3SO3H, indicating their potential in catalytic water splitting processes (Zong & Thummel, 2005).
properties
IUPAC Name |
3-chloro-5-pyrrolidin-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKJVIBUHFIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288312 | |
Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033693-13-8 | |
Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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